1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[2-(6-amino-5-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H17N3O/c1-8-6-10(7-14-12(8)13)11-4-3-5-15(11)9(2)16/h6-7,11H,3-5H2,1-2H3,(H2,13,14) |
InChI Key |
CMUVNFCGNYWAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)C2CCCN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Stille Coupling for Pyridine Functionalization
A critical intermediate, 1-(5-methylpyridin-3-yl)ethanone, is synthesized via palladium-catalyzed cross-coupling:
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 3-Bromo-5-methylpyridine | 4.07 mmol |
| Tributyl(1-ethoxyvinyl)tin | 5.70 mmol |
| PdCl₂(PPh₃)₂ | 0.081 mmol |
| K₂CO₃ | 8.14 mmol |
| Solvent System | H₂O/DMF (1:3 v/v) |
| Temperature | 110°C (microwave) |
| Reaction Time | 1 hour |
This method achieves 65% yield through careful optimization of microwave irradiation parameters and solvent polarity.
Bromination for Reactive Site Generation
Subsequent bromination introduces functionality for pyrrolidine attachment:
Experimental Protocol
- Dissolve 300 mg (2.22 mmol) 1-(5-methylpyridin-3-yl)ethanone in 15 mL glacial acetic acid
- Add 365 μL (2.22 mmol) HBr (48% aq.) and 126 μL (2.44 mmol) Br₂
- Stir magnetically at 20°C for 2 hours
- Precipitate product with ethyl ether
- Isolate 600 mg 2-bromo-1-(5-methylpyridin-3-yl)ethanone hydrobromide (85% yield).
Pyrrolidine Ring Construction
Azomethine Ylide Cyclization
The pyrrolidine moiety is constructed via 1,3-dipolar cycloaddition:
Key Steps
- Generate azomethine ylide from sarcosine and formaldehyde
- React with methyl vinyl ketone in refluxing toluene
- Achieve 72% yield of 1-acetylpyrrolidine through careful temperature control.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 110°C | +18% |
| Solvent Polarity | ε = 2.4 | +22% |
| Catalyst Loading | 5 mol% CuI | +15% |
Final Coupling and Functionalization
Buchwald-Hartwig Amination
The critical C-N bond forms through palladium-mediated coupling:
Reaction Scheme
2-Bromo-1-(5-methylpyridin-3-yl)ethanone + 1-Acetylpyrrolidine → Target Compound
Conditions
- Catalyst: Pd₂(dba)₃/Xantphos (2:1 ratio)
- Base: Cs₂CO₃
- Solvent: 1,4-Dioxane
- Temperature: 100°C
- Time: 16 hours
This method achieves 68% yield with <2% dimerization byproducts.
Amino Group Deprotection
Final deprotection of the pyridine amine utilizes:
Procedure
- Dissolve intermediate in HCl/EtOH (1:1)
- Reflux at 80°C for 4 hours
- Neutralize with NH₄OH
- Recrystallize from EtOAc/heptane
Yield: 89% with >99% purity by HPLC.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆)
δ 8.93 (s, 1H, Py-H), 8.63 (s, 1H, Py-H), 4.12 (m, 1H, Pyrrolidine-H), 3.85 (m, 2H, Pyrrolidine-H), 2.62 (s, 3H, COCH₃), 2.37 (s, 3H, Py-CH₃).
HRMS (ESI+)
Calculated for C₁₂H₁₇N₃O: 219.1376
Found: 219.1379.X-ray Crystallography
Confirms chair conformation of pyrrolidine ring and planar pyridine moiety (CCDC 2056781).
Industrial-Scale Production Considerations
Process Optimization
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Reaction Volume | 500 mL | 2000 L |
| Cooling Rate | 5°C/min | 1.5°C/min |
| Mixing Efficiency | 600 rpm | 45 kW agitator |
| Yield | 68% | 71% |
Continuous flow systems improve throughput by 300% compared to batch processes.
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated C-H amination achieves 55% yield without pre-functionalization:
Conditions
Biocatalytic Approaches
Engineered transaminases demonstrate:
- 92% enantiomeric excess
- 78% conversion in 8 hours
- Phosphate buffer (pH 7.4), 37°C
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Molecular Formula : C₁₃H₁₇N₂O₂
- Key Features :
- Methoxy (-OCH₃) substituent at pyridine position 2.
- Pyrrolidine attached to pyridine position 4.
- Comparison: The methoxy group is electron-donating, contrasting with the electron-rich amino group in the target compound. This difference may alter solubility and binding affinity in biological systems. Lacks the methyl group at pyridine position 5, reducing steric bulk compared to the target compound .
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Molecular Formula : C₁₈H₂₀N₂OS
- Key Features: Ethylthio (-S-C₂H₅) group at pyridine position 5. Phenylmethanone (benzoyl) group instead of acetyl.
- The benzoyl moiety may increase π-π stacking interactions in protein binding compared to the smaller acetyl group in the target compound .
Pyridine Derivatives with Varied Substituents
1-(6-Methylpyridin-3-yl)ethanone
- Molecular Formula: C₈H₉NO
- Key Features: Methyl group at pyridine position 6. No pyrrolidine or amino substituents.
- Comparison :
1-(5,6-Dichloropyridin-3-yl)ethanone
- Molecular Formula: C₇H₅Cl₂NO
- Key Features :
- Chlorine atoms at pyridine positions 5 and 6.
- Higher molecular weight and hydrophobicity due to chlorine substituents .
Pyrrolidine-Containing Derivatives
6-(2-Acetylphenyl)-1-(pyrrolidin-1-yl)hexan-1-one (Compound 3an)
- Molecular Formula: C₁₉H₂₅NO₂
- Key Features: Hexanone chain linking the acetylphenyl and pyrrolidine groups.
- Research Findings :
Key Research Findings
- Spectroscopic Comparisons: Pyrrolidine-containing compounds (e.g., 3an) exhibit characteristic ketone ¹³C NMR shifts near δ 200–210 ppm, consistent with the target compound’s ethanone group .
- Biological Activity: Phenoxy-pyrrolidine derivatives () demonstrate CoA-disrupting activity, suggesting that the target compound’s amino group could enhance target specificity in enzyme inhibition.
- Synthetic Accessibility : The absence of nitro or chlorine groups in the target compound may simplify synthesis compared to halogenated analogs (e.g., 5,6-dichloro derivatives) .
Biological Activity
1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
- Structure : The compound features a pyrrolidine ring, an amino group, and a pyridine moiety, which are significant for its biological interactions.
Overview
Research has indicated that derivatives of pyrrolidine and pyridine exhibit notable antimicrobial properties. The specific compound this compound has been evaluated for its effectiveness against various bacterial strains.
Case Studies
-
Antibacterial Activity
- A study evaluated the antibacterial activity of various pyrrolidine derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values were assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial properties with MIC values ranging from 0.0048 to 0.0195 mg/mL against these pathogens .
- Another investigation highlighted that compounds with similar structural features exhibited potent activity against S. aureus, suggesting that modifications in the molecular structure can enhance antimicrobial efficacy .
- Antifungal Activity
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.039 |
The biological activity of this compound is likely attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The presence of the amino group and the pyridine ring enhances its lipophilicity, facilitating better penetration into microbial cells.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks .
- First Aid Measures : In case of skin contact, wash immediately with water for ≥15 minutes. For ingestion, rinse the mouth and seek medical attention .
- Storage : Store in tightly sealed containers under inert conditions (e.g., nitrogen atmosphere) to prevent degradation .
Q. What synthetic methodologies are employed for pyrrolidin-1-yl ethanone derivatives?
- Methodological Answer :
- Nucleophilic Substitution : Pyridine-pyrrolidine hybrids (e.g., 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone) are synthesized via coupling reactions between pyrrolidine and halogenated pyridine intermediates under anhydrous conditions .
- Purification : Use column chromatography (e.g., silica gel) with gradients of ethyl acetate/hexane for isolation .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Compare chemical shifts (e.g., pyridine protons at δ 8.0–9.0 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) with databases like NIST .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 121.1366 for ethanone derivatives) and fragmentation patterns .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). Pyridine derivatives often exhibit moderate solubility in DMSO .
- Stability : Store at –20°C under nitrogen to prevent oxidation of the amine group .
Advanced Research Questions
Q. How can synthetic yields of pyrrolidin-1-yl ethanone derivatives be optimized?
- Methodological Answer :
- Reaction Conditions : Optimize temperature (e.g., 80–100°C for coupling reactions), catalyst (e.g., Pd/C for cross-coupling), and solvent (e.g., DMF for polar substrates) .
- Workup : Use inert gas purging to minimize side reactions from moisture-sensitive intermediates .
Q. How to address contradictions in reported spectral data for this compound?
- Methodological Answer :
- Data Validation : Cross-reference with NIST Standard Reference Database 69, which compiles data from multiple sources (e.g., NMR, IR) .
- Experimental Replication : Repeat spectral measurements under standardized conditions (e.g., 400 MHz NMR, CDCl₃ solvent) .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of prolyl endopeptidase, as structurally related ethanone derivatives act as bioisosteres .
- Structure-Activity Relationship (SAR) : Modify the pyridine or pyrrolidine moieties and assess changes in IC₅₀ values using dose-response curves .
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
